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molecular formula C4HCl2NO2S B091651 3,4-Dichloroisothiazole-5-carboxylic acid CAS No. 18480-53-0

3,4-Dichloroisothiazole-5-carboxylic acid

Cat. No. B091651
M. Wt: 198.03 g/mol
InChI Key: HQZKNCJWLIWCSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06642181B2

Procedure details

At room temperature, 146 g (1.23 mol) of thionyl chloride are added dropwise with stirring over a period of 5 minutes to 8.92 g (0.045 mol) of 3,4-dichloro-isothiazole-5-carboxylic acid. Four drops of dimethylformamide are then added and the reaction mixture is heated under reflux for one hour. The reaction mixture is subsequently cooled to room temperature and concentrated under reduced pressure. In this manner, 12.19 g of 3,4-dichloro-isothiazole-5-carbonyl chloride are obtained in the form of an orange oil.
Quantity
146 g
Type
reactant
Reaction Step One
Quantity
0.045 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
S(Cl)([Cl:3])=O.[Cl:5][C:6]1[C:10]([Cl:11])=[C:9]([C:12]([OH:14])=O)[S:8][N:7]=1>CN(C)C=O>[Cl:5][C:6]1[C:10]([Cl:11])=[C:9]([C:12]([Cl:3])=[O:14])[S:8][N:7]=1

Inputs

Step One
Name
Quantity
146 g
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Two
Name
Quantity
0.045 mol
Type
reactant
Smiles
ClC1=NSC(=C1Cl)C(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for one hour
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
ClC1=NSC(=C1Cl)C(=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 12.19 g
YIELD: CALCULATEDPERCENTYIELD 125.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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